molecular formula C7H15NO B1395848 (3-Ethylpyrrolidin-3-yl)methanol CAS No. 1001754-43-3

(3-Ethylpyrrolidin-3-yl)methanol

Cat. No.: B1395848
CAS No.: 1001754-43-3
M. Wt: 129.2 g/mol
InChI Key: OZUSJCOWXGDRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a chiral molecule with two enantiomers, ®- and (S)-3-ethyl-3-hydroxymethylpyrrolidine. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

(3-Ethylpyrrolidin-3-yl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with alcohol oxidase (AOX), which oxidizes methanol to formaldehyde . Additionally, it may interact with formaldehyde dehydrogenase (FLD) and formate dehydrogenase (FDH) in the methanol dissimilation pathway . These interactions are crucial for the compound’s role in metabolic processes, influencing the conversion and clearance of methanol and formaldehyde in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes involved in methanol metabolism can lead to changes in oxidative phosphorylation, glycolysis, and the TCA cycle . These changes can impact cell function, including energy production and metabolic flux.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylpyrrolidin-3-yl)methanol typically involves the reaction of ethylamine with formaldehyde and a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure high-quality output . The production process is designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(3-Ethylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethylpyrrolidin-3-yl)methanol
  • (1-Phenylpyrrolidin-3-yl)methanol
  • (1-Isopropylpyrrolidin-3-yl)methanol

Uniqueness

(3-Ethylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxymethyl group on the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-ethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7(6-9)3-4-8-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUSJCOWXGDRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethylpyrrolidin-3-yl)methanol
Reactant of Route 2
(3-Ethylpyrrolidin-3-yl)methanol
Reactant of Route 3
(3-Ethylpyrrolidin-3-yl)methanol
Reactant of Route 4
(3-Ethylpyrrolidin-3-yl)methanol
Reactant of Route 5
(3-Ethylpyrrolidin-3-yl)methanol
Reactant of Route 6
(3-Ethylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.